2-Amino-3-hydroxy-2-phenylpropanoic acid
Description
Fundamental Structural Features and Stereochemical Considerations
The molecular structure of 2-amino-3-hydroxy-2-phenylpropanoic acid is characterized by a propanoic acid backbone substituted with an amino group, a hydroxyl group, and a phenyl group. The presence of two chiral centers at the C2 and C3 positions means that the compound can exist as four distinct stereoisomers. google.com These stereoisomers are grouped into two pairs of enantiomers: the D/L-erythro and the D/L-threo forms. google.com The specific spatial arrangement of the functional groups in each stereoisomer is a critical determinant of its chemical properties and biological activity. This stereochemical complexity is a key aspect of its chemistry and has significant implications for its synthesis and application, particularly in stereoselective chemical processes.
Below is a table summarizing the key structural features of this compound.
| Feature | Description |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| Functional Groups | Carboxylic acid, Amino group, Hydroxyl group, Phenyl group |
| Chiral Centers | C2 and C3 |
| Stereoisomers | Four (D-erythro, L-erythro, D-threo, L-threo) |
Significance as a Non-Proteinogenic Amino Acid Analog
This compound is classified as a non-proteinogenic amino acid (NPAA), meaning it is not one of the 22 amino acids naturally encoded in the genetic code of organisms for protein assembly. wikipedia.org NPAAs, both natural and synthetic, are of immense interest in chemistry and biology because they serve as versatile building blocks for creating peptides and other molecules with novel properties. nih.govmdpi.com The incorporation of NPAAs like this compound into peptide chains can fundamentally alter their structure and function. nih.gov This can lead to enhanced stability, potency, and bioavailability of peptide-based therapeutics, as the novel structures are not easily recognized by metabolic enzymes. nih.govtaylorandfrancis.com The unique side chain, featuring both a phenyl and a hydroxyl group, allows for specific interactions that can enhance the biological activity of synthetic peptides and other therapeutic agents. chemimpex.com
Overview of Research Trajectories and Academic Importance
The academic and industrial importance of this compound is reflected in its diverse research applications. It serves as a key intermediate in the synthesis of several biologically active compounds. google.com For instance, specific stereoisomers are precursors to important antibiotics such as florfenicol (B1672845) and thiamphenicol. google.com The compound is also a building block in the synthesis of L-methyldopa, a medication used to treat high blood pressure. google.com
In the field of medicinal chemistry, it is utilized as a scaffold for designing enzyme inhibitors. Research has shown its derivatives to be potential inhibitors of aminopeptidase (B13392206) N (APN/CD13), a target for anti-cancer therapies. tandfonline.com Notably, the (2R, 3S)-3-amino-2-hydroxy-3-phenylpropanoic acid residue is a structural component of the well-known anti-cancer drug, Taxol. tandfonline.com
Furthermore, research extends to its potential role in neuropharmacology, where it is studied in relation to neurotransmitter synthesis, potentially influencing cognitive function and mood regulation. chemimpex.com Emerging research trajectories also explore its applications in material science, where it can be incorporated into polymers to enhance their properties, and in the cosmetics industry for its potential moisturizing and anti-aging benefits. chemimpex.com
The following table outlines key research applications of this compound.
| Research Area | Specific Application |
| Pharmaceutical Synthesis | Intermediate for antibiotics (florfenicol, thiamphenicol) and L-methyldopa. google.com |
| Medicinal Chemistry | Scaffold for aminopeptidase N (APN) inhibitors for anti-cancer research. tandfonline.com |
| Neuropharmacology | Studies related to neurotransmitter synthesis and cognitive function. chemimpex.com |
| Material Science | Incorporation into polymers to enhance material properties. chemimpex.com |
| Cosmetics | Potential use in skincare formulations for moisturizing and anti-aging effects. chemimpex.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
6321-86-4 |
|---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-amino-3-hydroxy-2-phenylpropanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-9(6-11,8(12)13)7-4-2-1-3-5-7/h1-5,11H,6,10H2,(H,12,13) |
InChI Key |
HFSABHOSMLOVOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)(C(=O)O)N |
Origin of Product |
United States |
Stereochemistry and Stereoisomers of 2 Amino 3 Hydroxy 2 Phenylpropanoic Acid
Diastereomeric Forms: Erythro and Threo Isomers
The relative configuration of the two chiral centers in 2-Amino-3-hydroxy-2-phenylpropanoic acid defines its diastereomeric form, designated as either erythro or threo. This nomenclature is derived from the structures of the four-carbon aldoses, erythrose and threose.
In the context of this compound, the erythro and threo descriptors relate to the spatial arrangement of the amino, hydroxyl, and phenyl substituents attached to the chiral carbons. When the carbon chain is drawn vertically in a Fischer projection with the carboxyl group at the top, the erythro isomer has similar substituents on the same side, while the threo isomer has them on opposite sides.
The synthesis and separation of these diastereomers are often challenging, requiring stereoselective synthetic methods or efficient separation techniques like fractional crystallization or chromatography. rsc.orgresearchgate.net The distinct physical and chemical properties of the erythro and threo isomers, such as solubility and spectroscopic characteristics, are exploited for their separation and identification.
Enantiomeric Forms and Chiral Center Configurations (2S, 3R; 2R, 3S; 2S, 3S; 2R, 3R)
Each diastereomer of this compound exists as a pair of enantiomers, which are non-superimposable mirror images of each other. The absolute configuration of each chiral center is designated using the Cahn-Ingold-Prelog (CIP) priority rules, resulting in the (R) or (S) assignment.
The four stereoisomers of this compound are:
(2S, 3R)-2-Amino-3-hydroxy-2-phenylpropanoic acid and (2R, 3S)-2-Amino-3-hydroxy-2-phenylpropanoic acid : This pair constitutes the threo diastereomer. nih.govnih.govnih.gov
(2S, 3S)-2-Amino-3-hydroxy-2-phenylpropanoic acid and (2R, 3R)-2-Amino-3-hydroxy-2-phenylpropanoic acid : This pair constitutes the erythro diastereomer. researchgate.netelsevierpure.comnih.gov
The separation of these enantiomers from a racemic mixture is a crucial step in many of their applications and is often achieved through optical resolution techniques. nih.govnih.gov
Below is an interactive data table summarizing the stereoisomers of this compound:
| Diastereomer | Enantiomer Configuration |
| Threo | (2S, 3R) |
| Threo | (2R, 3S) |
| Erythro | (2S, 3S) |
| Erythro | (2R, 3R) |
Absolute and Relative Stereochemical Assignment Methodologies
The determination of the absolute and relative stereochemistry of the stereoisomers of this compound is accomplished through various analytical techniques.
Relative Stereochemistry:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for determining the relative stereochemistry (erythro or threo). The coupling constants (J-values) between the protons on the C2 and C3 carbons can differ depending on their dihedral angle, which is influenced by the relative configuration. researchgate.nethmdb.ca This allows for the differentiation between the diastereomers.
Absolute Stereochemistry:
X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of a single crystal of a pure enantiomer, a three-dimensional model of the molecule can be generated, unequivocally establishing the (R) or (S) configuration at each chiral center. nih.gov
Optical Rotation: Chiral molecules rotate the plane of polarized light, and enantiomers will rotate it to an equal and opposite degree. The direction and magnitude of this rotation can be measured using a polarimeter. While this method can distinguish between enantiomers, it does not directly provide the absolute configuration without comparison to a known standard. researchgate.net
Chemical Correlation: The absolute configuration of an unknown stereoisomer can be determined by chemically converting it to a compound of known absolute stereochemistry, or by synthesizing it from a starting material of known configuration. rsc.org
Synthetic Methodologies for 2 Amino 3 Hydroxy 2 Phenylpropanoic Acid and Its Analogues
Chemical Synthesis Approaches
The construction of the 2-amino-3-hydroxy-2-phenylpropanoic acid backbone, which features two adjacent stereocenters, can be achieved through various chemical reactions. These methods range from classical condensation reactions that produce racemic mixtures to advanced asymmetric techniques that yield specific stereoisomers.
Non-Stereoselective Synthetic Routes
Non-stereoselective methods provide access to mixtures of stereoisomers of this compound, often referred to as phenylserine (B13813050). These routes are typically straightforward and utilize readily available starting materials, making them suitable for producing the basic molecular framework which may then be subjected to resolution if a single stereoisomer is desired.
A classic and direct approach to phenylserine and its derivatives involves the condensation of glycine (B1666218) or alanine (B10760859) with benzaldehyde (B42025) under basic conditions. This aldol-type condensation reaction is typically not stereoselective and results in a mixture of diastereomers (threo and erythro).
The reaction mechanism is believed to involve the formation of a Schiff base (imine) between glycine and a first molecule of benzaldehyde. The methylene (B1212753) group of the glycine moiety in the Schiff base is activated by the electron-withdrawing imino group, facilitating deprotonation by a base to form a carbanion. acs.orgsci-hub.se This carbanion then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of benzaldehyde. acs.orgsci-hub.se The reaction is often catalyzed by alkali hydroxides, such as potassium hydroxide (B78521), in an alcoholic solvent. acs.orgsci-hub.se
Another variation of this method involves the use of a copper(II) salt of glycine. The copper complex increases the acidity of the α-hydrogen atoms of glycine, facilitating the condensation with benzaldehyde in an alkaline aqueous medium to produce the copper complex of phenylserine. Subsequent removal of the copper yields the free amino acid. This approach can produce phenylserine in yields of approximately 40-50%.
| Reactants | Catalyst/Base | Solvent | Product | Key Findings |
| Glycine, Benzaldehyde | Potassium Hydroxide | Ethanol | Phenylserine | The reaction proceeds via a Schiff base intermediate, activating the glycine methylene group. acs.orgsci-hub.se |
| Glycine copper salt, Benzaldehyde | Potassium Carbonate | Water/Pyridine | Phenylserine | Yields of 40-50% are achievable with this method. |
The Ivanov reaction provides another potential, though less commonly cited, route to β-hydroxy acids. wikipedia.org This reaction involves the use of Ivanov reagents, which are magnesium dianions (enediolates) of aryl-acetic acids. wikipedia.org For the synthesis of the this compound scaffold, a derivative of this reaction could be envisioned.
In a hypothetical approach, the Ivanov reagent derived from phenylacetic acid could react with an electrophilic glycine equivalent. More classically, the reaction involves the addition of the Ivanov reagent to an aldehyde. wikipedia.org In this context, the magnesium enediolate of phenylacetic acid would react with an N-protected iminoacetate. The reaction typically proceeds through a six-membered chair-like Zimmerman-Traxler transition state, which generally favors the formation of the anti diastereomer. wikipedia.org Without the influence of a chiral director, this pathway would produce a racemic mixture of the anti product. Subsequent hydrolysis and deprotection steps would yield the target amino acid.
Asymmetric Synthesis Strategies
To overcome the limitations of non-stereoselective methods, numerous asymmetric strategies have been developed to control the stereochemical outcome of the synthesis, providing access to specific, enantiomerically pure stereoisomers of this compound.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org After the desired stereocenter(s) have been set, the auxiliary is removed. This strategy has been successfully applied to the synthesis of α-amino acids.
A prominent example is the Schöllkopf bis-lactim ether method. drugfuture.comwikipedia.org This approach utilizes a chiral auxiliary, typically derived from the amino acid valine, which is condensed with glycine to form a cyclic dipeptide (a 2,5-diketopiperazine). wikipedia.org This diketopiperazine is then converted to its bis-lactim ether. Deprotonation of the glycine unit with a strong base like n-butyllithium generates a nucleophilic carbanion. wikipedia.org The steric bulk of the isopropyl group from the valine auxiliary effectively shields one face of the carbanion, directing the attack of an electrophile, such as benzaldehyde, to the opposite face. wikipedia.org This diastereoselective C-C bond formation is the key step for controlling the stereochemistry. Subsequent acidic hydrolysis cleaves the adduct, releasing the desired β-hydroxy-α-amino acid ester with high enantiomeric excess (often >95% ee) and recovering the chiral auxiliary. wikipedia.org
Other notable chiral auxiliaries used in asymmetric aldol (B89426) or alkylation reactions to generate β-hydroxy-α-amino acid structures include:
Evans' Oxazolidinones : Acylated oxazolidinones, derived from amino alcohols, form chelated (Z)-enolates upon deprotonation. The bulky substituent on the oxazolidinone ring directs the approach of aldehydes, leading to highly diastereoselective aldol adducts. wikipedia.orgsantiago-lab.com
Camphorsultams (Oppolzer's Sultams) : These are also effective in controlling the stereochemistry of aldol reactions. wikipedia.org
Pseudoephedrine : Used as a chiral auxiliary, pseudoephedrine forms amides that can be deprotonated to form an enolate, which then reacts with electrophiles with high diastereoselectivity. wikipedia.org
| Chiral Auxiliary Method | Auxiliary Source | Key Reaction | Stereocontrol Mechanism | Typical Selectivity |
| Schöllkopf Bis-lactim Ether | L- or D-Valine | Aldol-type addition of lithiated lactim ether to benzaldehyde | Steric shielding by the auxiliary's isopropyl group. wikipedia.org | >95% de/ee wikipedia.org |
| Evans' Oxazolidinone | Amino alcohols (e.g., from Phenylalanine, Valine) | Boron- or lithium-mediated aldol reaction | Formation of a rigid chelated enolate directs aldehyde approach. wikipedia.orgsantiago-lab.com | High diastereoselectivity |
| Pseudoephedrine Amide | (R,R)- or (S,S)-Pseudoephedrine | Enolate alkylation or aldol reaction | Steric direction from the auxiliary's methyl and hydroxyl groups. wikipedia.org | High diastereoselectivity |
Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. wikipedia.org The direct asymmetric aldol reaction of a glycine equivalent with an aldehyde is a powerful strategy for this purpose.
One highly effective method involves the reaction of a glycinate (B8599266) Schiff base (e.g., benzophenone (B1666685) imine of glycine tert-butyl ester) with benzaldehyde under phase-transfer catalysis (PTC). nih.govorganic-chemistry.org Chiral quaternary ammonium (B1175870) salts, derived from Cinchona alkaloids, are used as catalysts. nih.govorganic-chemistry.org The reaction takes place in a biphasic system (e.g., toluene/aqueous base), where the chiral catalyst transports the enolized glycine Schiff base into the organic phase to react with the aldehyde. nih.govorganic-chemistry.org This methodology allows for the synthesis of anti-β-hydroxy-α-amino esters with excellent diastereoselectivity and high enantioselectivity. nih.govorganic-chemistry.org
Another approach employs Brønsted base organocatalysis. nih.gov In this case, a chiral catalyst, often a complex urea-based structure, facilitates the deprotonation of a glycine Schiff base derivative and controls the facial selectivity of the subsequent aldol reaction with an aldehyde. This method has been shown to provide syn-β-hydroxy α-amino acids with high diastereo- and enantioselectivity. nih.gov
| Catalytic System | Substrates | Product Stereochemistry | Key Features |
| Chiral Quaternary Ammonium Salt (Phase-Transfer Catalyst) | Glycinate Schiff base, Benzaldehyde | anti-β-hydroxy-α-amino ester | Operates under mild biphasic conditions; provides excellent stereocontrol. nih.govorganic-chemistry.org |
| Brønsted Base Organocatalyst (e.g., ureidopeptide-based) | Glycine o-nitroanilide Schiff base, Benzaldehyde | syn-β-hydroxy-α-amino acid | Highly enantio- and syn-selective; relies on hydrogen-bonding interactions for control. nih.gov |
| Zinc-ProPhenol Catalyst | Glycine Schiff base, Aldehydes | syn-isomers | Effective for the enantioselective direct synthesis of syn-isomers. nih.gov |
Asymmetric Catalysis in C-C Bond Formation
Organocatalytic Transformations
Organocatalysis offers a powerful approach for the asymmetric synthesis of β-hydroxy-α-amino acids, avoiding the use of metal catalysts. L-proline and its derivatives have been successfully employed as catalysts in direct asymmetric aldol reactions. For instance, the reaction of a glycine aldehyde derivative with various aldehydes, catalyzed by L-proline or (S)-5-pyrrolidine-2-yl-1H-tetrazole, can produce anti-β-hydroxy-α-amino aldehydes with high diastereoselectivity (dr up to >100:1) and enantioselectivity (up to >99.5% ee). acs.org These intermediates can then be readily converted into the desired β-hydroxy-α-amino acid derivatives. acs.org
Peptides containing L-hydroxyproline have also been investigated as catalysts for aldol additions. mdpi.com The catalytic activity of these peptides is influenced by their specific structure, with some demonstrating high enantioselectivity (up to 98% ee) even with moderate conversion rates. mdpi.com The mechanism of these reactions is thought to proceed through a β-hydroxyketone hemiaminal intermediate. mdpi.com
Metal-Catalyzed Asymmetric Reactions (e.g., Chiral Ni(II) Complexes)
Chiral Ni(II) complexes of Schiff bases derived from glycine have emerged as a prominent methodology for the asymmetric synthesis of a wide variety of α-amino acids. nih.govresearchgate.netehu.es This approach allows for the preparation of structurally diverse tailor-made amino acids, which are crucial building blocks in medicinal chemistry. researchgate.netehu.es The general strategy involves the transformation of a glycine Schiff base Ni(II) complex. nih.gov
These Ni(II) complexes have been successfully used in aldol and Mannich-type reactions to synthesize α-amino-β-hydroxy and α,β-diamino acids. nih.gov These reactions typically proceed with good chemical yields and thermodynamically controlled stereoselectivity, enabling the direct formation of two stereogenic centers with a predictable outcome. nih.gov Furthermore, this methodology has been extended to the deracemization of racemic α-amino acids and the (S) to (R) interconversion, expanding the synthetic utility for obtaining enantiomerically pure α-amino acids. nih.gov
The versatility of this method is highlighted by its application in the synthesis of complex amino acids, including those containing fluorine. For example, the asymmetric Michael addition of a Ni(II) complex with β-trifluoromethylated-α,β-unsaturated ketones has been used to synthesize chiral trifluoromethyl-containing heterocyclic amino acids with high diastereoselectivity. nih.gov
| Catalyst System | Reaction Type | Product Type | Key Features |
| L-proline / (S)-5-pyrrolidine-2-yl-1H-tetrazole | Aldol Reaction | anti-β-hydroxy-α-amino aldehydes | High dr (up to >100:1) and ee (up to >99.5%) acs.org |
| L-hydroxyproline-peptides | Aldol Addition | α,β-dihydroxyketones | High ee (up to 98%) mdpi.com |
| Chiral Ni(II) Complexes of Schiff Bases | Aldol/Mannich/Michael | α-amino-β-hydroxy acids, α,β-diamino acids | Good yields, thermodynamically controlled stereoselectivity nih.gov |
Multi-Component Reactions for this compound Scaffolds
Multi-component reactions (MCRs) provide an efficient pathway to complex molecular scaffolds in a single step by combining three or more reactants. While specific examples for the direct synthesis of this compound via MCRs are not extensively detailed in the provided search results, the principles of MCRs are applicable to the construction of highly functionalized heterocyclic systems that can serve as precursors or analogues. For instance, a one-pot, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines has been developed to synthesize N-substituted 2,3,5-functionalized 3-cyanopyrroles with high selectivity and yields up to 90%. mdpi.com This demonstrates the potential of MCRs to rapidly build complex molecules that could be further elaborated to the desired amino acid scaffold.
Another example is a one-pot multicomponent tandem reaction for the synthesis of 2-amino-3-benzylindoles, which involves the simultaneous formation of C-N and C-C bonds. rsc.org Such strategies highlight the efficiency of MCRs in constructing complex molecular frameworks from simple starting materials.
Protecting Group Chemistry in Targeted Synthesis
For the α-amino group, the most common protecting groups in peptide synthesis are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). researchgate.netpeptide.com The Boc group is typically removed under acidic conditions, while the Fmoc group is base-labile. iris-biotech.depeptide.com In the synthesis of derivatives of (2R, 3S)-3-amino-2-hydroxyl-3-phenylpropanoic acid, the amino group has been protected with a Boc group using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). tandfonline.com
The hydroxyl and carboxyl groups may also require protection depending on the subsequent reaction steps. For instance, tert-butyl (tBu) groups can be used to protect the hydroxyl groups of serine and threonine and the carboxyl groups of aspartic and glutamic acids. iris-biotech.de Benzyl (B1604629) (Bn) groups are also commonly used for side-chain protection in the Boc/Bn strategy. researchgate.net The selection of an orthogonal protecting group strategy, where one group can be removed selectively in the presence of others, is a key consideration in multi-step syntheses. iris-biotech.de
| Protecting Group | Functional Group Protected | Cleavage Conditions |
| tert-Butyloxycarbonyl (Boc) | α-Amino | Acidic (e.g., TFA, HF) iris-biotech.depeptide.com |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | α-Amino | Basic (e.g., Piperidine) iris-biotech.de |
| tert-Butyl (tBu) | Hydroxyl, Carboxyl | Acidic (e.g., TFA) iris-biotech.de |
| Benzyl (Bn) | Carboxyl, Hydroxyl | Hydrogenolysis |
Biocatalytic and Chemoenzymatic Synthesis of this compound Derivatives
Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral β-hydroxy-α-amino acids. Enzymes can operate under mild conditions and often exhibit high stereoselectivity, which is advantageous for the synthesis of enantiomerically pure compounds.
Enzyme-Catalyzed Aldol Additions
Enzyme-catalyzed aldol additions are a powerful tool for the formation of C-C bonds in an asymmetric fashion. Aldolases, in particular, have been extensively studied for the synthesis of β-hydroxy-α-amino acids. nih.gov
Threonine aldolases (TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible aldol condensation of glycine with a variety of aldehydes to produce β-hydroxy-α-amino acids. nih.govresearchgate.netresearchgate.net This reaction creates two stereocenters, and TAs typically provide complete stereocontrol at the α-carbon. nih.govresearchgate.net However, the stereoselectivity at the β-carbon can be moderate and substrate-dependent. nih.govresearchgate.net
Both L- and D-specific threonine aldolases are known, allowing for the synthesis of different stereoisomers of the product. nih.gov The substrate scope of TAs is broad, accepting both aliphatic and aromatic aldehydes. nih.gov Despite the thermodynamic equilibrium often favoring the retro-aldol reaction, the synthesis of β-hydroxy-α-amino acids can be achieved by using a large excess of glycine. researchgate.net
Recent research has focused on the directed evolution of threonine aldolases to improve their catalytic activity and diastereoselectivity for the synthesis of various β-hydroxy-α-amino acids. researchgate.net Additionally, engineered threonine aldolases have been utilized in novel photobiocatalytic processes for the asymmetric α-C-H alkylation of amino acids, expanding the synthetic utility of these enzymes beyond aldol reactions. nih.gov
| Enzyme | Reaction Type | Substrates | Product | Key Features |
| Threonine Aldolase (B8822740) (TA) | Aldol Condensation | Glycine, Aldehydes | β-hydroxy-α-amino acids | High α-carbon stereocontrol, moderate β-carbon stereoselectivity nih.govresearchgate.net |
Threonine Aldolase-Mediated Stereoselective Synthesis
Substrate Scope and Acceptor/Donor Specificity
The enzymatic synthesis of this compound, commonly known as phenylserine, and its analogues, is predominantly achieved through aldol addition reactions catalyzed by a class of enzymes known as threonine aldolases (TAs). These enzymes catalyze the reversible carbon-carbon bond formation between an amino acid donor and an aldehyde acceptor. The substrate scope of these enzymes, particularly with respect to both the donor and acceptor molecules, is a critical factor in their synthetic utility.
Acceptor Specificity: Threonine aldolases generally exhibit a broad acceptor scope, accommodating a wide variety of aldehydes. This promiscuity allows for the synthesis of a diverse range of β-hydroxy-α-amino acids. In the context of this compound synthesis, benzaldehyde and its derivatives are key substrates. Research has demonstrated that various substituted benzaldehydes can act as efficient acceptors in TA-catalyzed reactions. For instance, D-threonine aldolase (DTA) has shown high activity towards aromatic aldehydes that contain electron-withdrawing substituents. rsc.org Phenylserines with 2'-fluoro- or 3'-nitro-substituents have been synthesized with high conversion rates. rsc.org Similarly, L-threonine aldolases (LTAs) can accept a range of substituted benzaldehydes, including those with nitro and methyl groups, to produce the corresponding phenylserine derivatives. acs.org The table below summarizes the acceptor scope of a D-threonine aldolase from Delftia sp. RIT313.
| Aldehyde Acceptor | Relative Activity (%) |
| Benzaldehyde | 100 |
| 2-Fluorobenzaldehyde | 115 |
| 3-Nitrobenzaldehyde | 120 |
| 4-Methylbenzaldehyde | 95 |
| 4-Chlorobenzaldehyde | 108 |
Donor Specificity: The donor specificity of wild-type threonine aldolases is generally much stricter compared to their acceptor scope. For many years, the application of TAs in synthesis was largely limited by their stringent requirement for glycine as the amino acid donor. nih.govnih.gov This limitation restricts the synthesis to α-unsubstituted β-hydroxy-α-amino acids.
However, recent advancements in enzyme screening and protein engineering have led to the discovery and development of threonine aldolases with an expanded donor substrate range. nih.gov For example, certain TA enzymes have been identified that can accept alanine as a donor, opening the door to the synthesis of α-quaternary α-amino acids. nih.gov The comparison of donor specificity between wild-type and engineered L-threonine aldolases is highlighted in the table below.
| Amino Acid Donor | Wild-Type L-TA Activity | Engineered L-TA Activity |
| Glycine | High | High |
| D-Alanine | Low | Moderate |
| D-Serine | Low | Moderate |
| D-Aminobutanoic acid | Negligible | Low |
The ability to utilize donors other than glycine is a significant step towards broadening the synthetic utility of threonine aldolases for producing complex analogues of this compound.
Diastereoselectivity and Enantioselectivity Control in Enzymatic Reactions
A key advantage of using threonine aldolases for the synthesis of this compound is the potential for high stereocontrol. This reaction creates two adjacent chiral centers, at the α- and β-carbons, meaning that four possible stereoisomers can be formed (D/L-threo and D/L-erythro). The ability to selectively produce one of these stereoisomers is crucial for pharmaceutical applications.
Enantioselectivity at the α-carbon: Threonine aldolases exhibit strict control over the configuration of the α-carbon. L-threonine aldolases (LTAs) exclusively produce the L-configuration at the α-carbon, while D-threonine aldolases (DTAs) produce the D-configuration. nih.govresearchgate.net This high enantioselectivity is a consistent feature of these enzymes.
Diastereoselectivity at the β-carbon: The control of stereochemistry at the β-carbon is often less precise and more variable than at the α-carbon. nih.gov The diastereoselectivity of threonine aldolases can be influenced by several factors, including the specific enzyme used, the nature of the aldehyde substrate, and the reaction conditions. For instance, LTAs reacting with aromatic aldehydes tend to favor the threo diastereomer as the kinetically controlled product. researchgate.net Conversely, DTAs often show a preference for the threo isomer with both aliphatic and aromatic aldehydes, although the diastereoselectivity can be lower than that of LTAs. researchgate.net
The diastereomeric excess (de) can be significantly influenced by reaction parameters. For example, in the synthesis of phenylserine derivatives using a D-threonine aldolase, the conversion and Cβ-stereoselectivity were found to be dramatically influenced by reaction temperature, co-solvent, amount of enzyme, and reaction time. rsc.org By carefully controlling these conditions, it is possible to perform the reaction under kinetic control to achieve both suitable conversion and high stereoselectivity at the β-carbon. rsc.org
Improving Diastereoselectivity through Enzyme Engineering: Directed evolution and site-directed mutagenesis have emerged as powerful tools to improve the diastereoselectivity of threonine aldolases. By modifying the amino acid residues in the enzyme's active site, it is possible to alter the substrate binding and transition state stabilization, thereby influencing the stereochemical outcome of the reaction. For example, a combinatorial active-site saturation test/iterative saturation mutagenesis (CAST/ISM) strategy was successfully applied to an L-threonine aldolase to dramatically improve its preference for the synthesis of L-syn-3-[4-(methylsulfonyl)phenylserine], achieving a de value of 99.5%. acs.org This engineered variant also showed significant selective improvement for other L-phenylserine derivatives, with de values of over 99% for syn isomers of 2-NO₂-, 4-NO₂-, and 4-CH₃-substituted phenylserine. acs.org The table below illustrates the improvement in diastereoselectivity for the synthesis of L-syn-3-[4-(methylsulfonyl)phenylserine] through directed evolution.
| Enzyme Variant | Conversion (%) | Diastereomeric Excess (de, % syn) |
| Wild-Type L-TA | 65.3 | 45.2 |
| Mutant RS1 (Y8H/Y31H/I143R/N305R) | 73.2 | 99.5 |
These findings demonstrate that through a combination of judicious enzyme selection, reaction optimization, and protein engineering, a high degree of control over both enantioselectivity and diastereoselectivity can be achieved in the enzymatic synthesis of this compound and its analogues.
Nitrile Biotransformations (e.g., Nitrile Hydratases, Amidases)
Nitrile biotransformations offer an alternative enzymatic route for the synthesis of amino acids and their derivatives. This methodology typically involves the use of nitrile hydratases (NHases) and amidases, which work in concert to convert a nitrile first to an amide and then to the corresponding carboxylic acid. researchgate.netresearchgate.net This enzymatic cascade can be a powerful tool for the synthesis of this compound, starting from the corresponding α-amino-β-hydroxynitrile.
Nitrile hydratases (EC 4.2.1.84) catalyze the hydration of a nitrile to its corresponding amide. frontiersin.orgmdpi.com These enzymes are metalloenzymes, typically containing either a non-corrin cobalt or a non-heme iron center in their active site. nih.gov Following the action of nitrile hydratase, an amidase can then hydrolyze the amide to the carboxylic acid and ammonia. This two-step enzymatic process is advantageous as it often proceeds under mild conditions, avoiding the harsh acidic or basic environments required for chemical hydrolysis of nitriles.
While the direct synthesis of this compound via this method is not extensively documented in readily available literature, the substrate promiscuity of some nitrile hydratases suggests its feasibility. NHases have been successfully employed for the synthesis of other amino amides, such as 2-amino-2,3-dimethylbutyramide, an intermediate for imidazolinone herbicides. nih.govmdpi.com In this process, a nitrile hydratase from Rhodococcus boritolerans was used to hydrate (B1144303) 2-amino-2,3-dimethylbutyronitrile. nih.gov
The potential synthetic route to this compound would involve the following steps:
Chemical synthesis of the starting material, 2-amino-3-hydroxy-2-phenylpropanenitrile.
Enzymatic hydration of the nitrile to 2-amino-3-hydroxy-2-phenylpropanamide using a nitrile hydratase.
Enzymatic hydrolysis of the amide to this compound using an amidase.
A key advantage of this biocatalytic approach is the potential for enantioselectivity. Nitrile hydratases and amidases can exhibit enantioselective activity, allowing for the kinetic resolution of racemic nitriles or amides to produce enantiomerically pure products. researchgate.net The table below provides examples of nitrile hydratase activity on various nitrile substrates, indicating their potential applicability to a range of compounds.
| Substrate | Enzyme Source | Product |
| Benzonitrile | Rhodococcus sp. | Benzamide |
| Phenylacetonitrile | Rhodococcus sp. | Phenylacetamide |
| rac-2-phenylpropionitrile | Rhodococcus sp. | (S)-2-phenylpropionamide |
| rac-mandelonitrile | Pseudomonas fluorescens | (R)-mandelamide |
The successful application of nitrile biotransformations for the synthesis of this compound would depend on the identification of a nitrile hydratase and an amidase with appropriate substrate specificity and stereoselectivity for the corresponding nitrile and amide intermediates.
Enzymatic Hydrolysis and Transesterification for Stereocontrol
Enzymatic hydrolysis and transesterification, primarily catalyzed by lipases and esterases, are powerful techniques for achieving stereocontrol in the synthesis of chiral molecules, including derivatives of this compound. These methods are most commonly applied in the kinetic resolution of racemic mixtures of esters, where the enzyme selectively catalyzes the reaction of one enantiomer, leaving the other unreacted. This allows for the separation of the two enantiomers, providing access to optically pure compounds.
Enzymatic Hydrolysis: In enzymatic hydrolysis, a racemic ester is treated with a hydrolase in an aqueous environment. The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, which can then be separated from the unreacted ester enantiomer. Lipases are particularly well-suited for this purpose due to their broad substrate scope, high enantioselectivity, and stability in organic solvents, which can be used to improve substrate solubility and modulate enzyme activity.
The kinetic resolution of various amino acid esters using lipases has been extensively studied. nih.gov For example, lipases from Pseudomonas and Rhizopus species have been shown to selectively hydrolyze L-amino acid esters with high reactivity and selectivity. nih.gov While direct examples for this compound are not abundant, the successful resolution of related 3-aryl alkanoic acids demonstrates the potential of this methodology. almacgroup.com In a study on the hydrolysis of ethyl 3-phenylbutanoate, lipases from Pseudomonas cepacia, Alcaligenes spp., and Pseudomonas fluorescens exhibited excellent enantioselection. almacgroup.com The table below presents data on the lipase-catalyzed hydrolysis of racemic ethyl 3-phenylbutanoate.
| Lipase Source | Conversion (%) | Enantiomeric Excess of Acid (ee, %) | Enantiomeric Excess of Ester (ee, %) |
| Pseudomonas cepacia | 48 | >99 (S) | 92 (R) |
| Alcaligenes spp. | 50 | 97 (S) | 98 (R) |
| Pseudomonas fluorescens | 45 | 98 (S) | 82 (R) |
Enzymatic Transesterification: Enzymatic transesterification is another method for kinetic resolution, typically carried out in a non-aqueous solvent. In this process, a racemic alcohol (such as a β-hydroxy-α-amino acid derivative) is reacted with an acyl donor in the presence of a lipase. The enzyme selectively acylates one enantiomer of the alcohol, and the resulting ester can be separated from the unreacted alcohol enantiomer. This method is particularly useful for compounds that are sensitive to water or where the separation of the product acid and unreacted ester from a hydrolysis reaction is difficult.
The choice of enzyme, solvent, and acyl donor can significantly impact the efficiency and enantioselectivity of the resolution. Lipase-catalyzed kinetic resolutions are a well-established method for obtaining both enantiomers of a racemate with high optical purity. jocpr.com
For the stereocontrol of this compound, a synthetic strategy could involve the chemical synthesis of a racemic ester derivative, followed by lipase-catalyzed kinetic resolution through either hydrolysis or transesterification to obtain the desired enantiomerically pure product.
Chemoenzymatic Reaction Cascades for Complex Derivatives
A variety of chemoenzymatic cascades have been developed for the synthesis of amino acids and their derivatives. These cascades often involve one or more enzymatic steps to introduce chirality and functionality, coupled with chemical steps for further transformations.
One example of a chemoenzymatic cascade for the synthesis of a 2-substituted 3-hydroxycarboxylic acid, a related structural motif, involves a two-enzyme cascade followed by an in situ chemical transformation. nih.gov This process starts with the enzymatic deamination of an L-α-amino acid to a 2-oxoacid. This intermediate then undergoes an aldol addition to formaldehyde, catalyzed by a carboligase, to furnish a 3-substituted 4-hydroxy-2-oxoacid. Finally, an in situ oxidative decarboxylation yields the desired 2-substituted 3-hydroxycarboxylic acid. nih.gov This strategy highlights how enzymatic steps can be used to build a chiral scaffold from readily available starting materials, which is then further modified chemically.
Another example is the synthesis of metal-chelating α-amino acids through a three-enzyme cascade followed by a chemical deoxygenation step. researchgate.net This cascade utilizes an L-threonine aldolase to create a β-hydroxy amino acid, which is then further processed by other enzymes before a final chemical reduction. This demonstrates the power of combining multiple enzymatic transformations to construct complex amino acid derivatives.
The table below outlines a potential chemoenzymatic cascade for the synthesis of a derivative of this compound.
| Step | Reaction Type | Catalyst | Substrate | Product |
| 1 | Aldol Addition | L-Threonine Aldolase | Glycine + Substituted Benzaldehyde | L-threo-phenylserine derivative |
| 2 | Chemical Protection | Chemical Reagent | L-threo-phenylserine derivative | N-protected L-threo-phenylserine derivative |
| 3 | Enzymatic Esterification | Lipase | N-protected L-threo-phenylserine derivative | N-protected L-threo-phenylserine ester derivative |
| 4 | Chemical Deprotection | Chemical Reagent | N-protected L-threo-phenylserine ester derivative | L-threo-phenylserine ester derivative |
By strategically combining enzymatic and chemical reactions, it is possible to design efficient and highly selective synthetic routes to a wide range of complex derivatives of this compound, which would be challenging to produce using purely chemical or enzymatic methods alone.
Stereoisomeric Enrichment and Chiral Resolution of this compound
The production of enantiomerically pure this compound is often crucial for its application, particularly in the pharmaceutical industry. While asymmetric synthesis can directly produce a single stereoisomer, chiral resolution of a racemic mixture is a widely used alternative. Enzymatic resolution techniques are particularly advantageous due to their high selectivity and mild reaction conditions.
Enzymatic Resolution Techniques (e.g., D-threonine aldolase)
D-threonine aldolase (DTA) is a highly effective enzyme for the kinetic resolution of racemic mixtures of threo-2-amino-3-hydroxy-2-phenylpropanoic acid (threo-phenylserine) and its derivatives. This enzyme catalyzes the reversible retro-aldol cleavage of the D-threo enantiomer into glycine and the corresponding benzaldehyde derivative, while leaving the L-threo enantiomer largely unreacted. This selective degradation of the D-enantiomer allows for the enrichment and isolation of the desired L-threo-phenylserine.
The enzymatic resolution process involves incubating the racemic mixture of DL-threo-phenylserine with D-threonine aldolase. The D-threo-isomer is cleaved, and the reaction can be driven to completion by removing the aldehyde by-product, for example, by using a two-phase system. rsc.org The remaining L-threo-phenylserine can then be isolated with high enantiomeric excess (ee).
This method has been successfully applied to the resolution of various phenylserine derivatives. For instance, DL-threo-3-[4-(methylthio)phenylserine] (MTPS), a key intermediate in the synthesis of the antibiotics florfenicol (B1672845) and thiamphenicol, was efficiently resolved using a recombinant low-specificity D-threonine aldolase. nih.gov Under optimized conditions, L-threo-MTPS was obtained with a 50% molar yield and an enantiomeric excess of 99.6% from a starting concentration of 200 mM DL-threo-MTPS. nih.gov
Similarly, the resolution of DL-threo-phenylserine and DL-threo-4-(methylsulfonyl)phenylserine has been achieved with excellent enantiomeric excess (>99%) using a whole-cell biocatalyst in a two-phase system. rsc.org The use of an ionic liquid-based two-phase system has also been shown to be effective for the resolution of D/L-syn-p-sulfone phenylserine, affording the L-syn-isomer with an ee > 99% and a yield of 41.7%. researchgate.net
The table below summarizes the results of the enzymatic resolution of various DL-threo-phenylserine derivatives using D-threonine aldolase.
| Substrate | Enzyme Source | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| DL-threo-3-[4-(methylthio)phenylserine] | Arthrobacter sp. DK-38 | L-threo-3-[4-(methylthio)phenylserine] | 50 | 99.6 |
| DL-threo-phenylserine | Delftia sp. RIT313 | L-threo-phenylserine | ~50 | >99 |
| DL-threo-4-(methylsulfonyl)phenylserine | Delftia sp. RIT313 | L-threo-4-(methylsulfonyl)phenylserine | ~50 | >99 |
| D/L-syn-p-sulfone phenylserine | A. xylosoxidans | L-syn-p-sulfone phenylserine | 41.7 | >99 |
The high selectivity and efficiency of D-threonine aldolase make it a valuable biocatalyst for the stereoisomeric enrichment of this compound, providing a practical route to enantiomerically pure L-threo-phenylserine and its derivatives.
Preferential Crystallization Methods
Preferential crystallization is a technique for resolving conglomerates, which are racemic mixtures that crystallize as a physical mixture of separate enantiopure crystals. This method relies on inducing the crystallization of one enantiomer from a supersaturated solution of the racemate by seeding with crystals of the desired enantiomer.
Research into the resolution of threo-β-phenylserine has demonstrated the utility of this method. One approach involves the derivatization of the target compound to form a salt that crystallizes as a conglomerate. For instance, the benzylammonium salt of (2RS,3SR)-2-benzoylamino-3-hydroxy-3-phenylpropanoic acid has been identified as a conglomerate at room temperature. researchgate.net The optical resolution of this racemic salt by preferential crystallization has been successfully performed, affording the (2R,3S)- and (2S,3R)-salts with high optical purities. researchgate.net Subsequent hydrolysis of the separated salts yields the desired optically active threo-β-phenylserine enantiomers. researchgate.net
The outcomes of these preferential crystallization methods are summarized in the table below.
| Starting Material | Resolved Form | Seeding Crystal | Optical Purity (%) | Reference |
| (2RS,3SR)-2-Benzoylamino-3-hydroxy-3-phenylpropanoic acid benzylammonium salt | (2R,3S)- and (2S,3R)-salts | Not specified | 90-97 | researchgate.net |
| (2RS,3SR)-2-Amino-3-hydroxy-3-phenylpropanoic acid hydrochloride | (2R,3S)- and (2S,3R)-hydrochloride salts | Not specified | 90-92 | nih.gov |
Chromatographic Chiral Separation
Chromatographic chiral separation is a powerful analytical and preparative technique for resolving enantiomers. This method utilizes a chiral stationary phase (CSP) or a chiral mobile phase additive to create a chiral environment where the two enantiomers of a racemic compound interact differently, leading to their separation.
For the analysis and separation of the isomers of this compound (phenylserine), high-performance liquid chromatography (HPLC) with a chiral column has proven to be effective. A specific method has been developed for the determination of the enantiomeric and diastereomeric excess of phenylserine. nih.gov This method employs a chiral ligand-exchange column, which is a common approach for the resolution of underivatized amino acids.
The separation of all four stereoisomers of phenylserine has been achieved using a Chirex 3126 (D)-penicillamine based column. nih.gov The mobile phase consists of a copper(II) sulfate (B86663) solution mixed with methanol (B129727). The copper ions form diastereomeric complexes with the enantiomers of phenylserine and the chiral selector on the stationary phase, leading to differential retention and, consequently, separation. This method has been shown to achieve a high degree of separation, with enantiomeric excesses greater than 99% being obtained for both diastereomers. nih.gov
Key parameters for the chromatographic chiral separation of phenylserine isomers are detailed in the table below.
| Parameter | Condition | Reference |
| Column | Chirex 3126 (D)-penicillamine (250 x 4.6 mm) | nih.gov |
| Mobile Phase | 75% 2 mM CuSO₄ solution + 25% Methanol | nih.gov |
| Flow Rate | 1 mL/min | nih.gov |
| Detection | UV at 254 nm | nih.gov |
| Column Temperature | 40 °C | nih.gov |
| Achieved Purity | >99% enantiomeric excess | nih.gov |
Chemical Reactivity and Functionalization of 2 Amino 3 Hydroxy 2 Phenylpropanoic Acid
Transformations Involving the Alpha-Amino Group
The nucleophilic nature of the alpha-amino group makes it a primary site for a variety of chemical modifications. Strategic manipulation of this group is fundamental to the use of 2-amino-3-hydroxy-2-phenylpropanoic acid as a building block in more complex molecules, particularly in peptide synthesis.
Protection and Deprotection Strategies
Commonly employed amino-protecting groups include the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base and is removed with strong acids like trifluoroacetic acid (TFA). The Fmoc group, introduced via reagents like Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide), is cleaved under mild basic conditions, often with piperidine. Another classic protecting group is the benzyloxycarbonyl (Z) group, which is stable to both acidic and basic conditions and is typically removed by catalytic hydrogenation.
Table 1: Common Protecting Groups for the Alpha-Amino Group
| Protecting Group | Abbreviation | Reagent for Introduction | Conditions for Removal |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acid (e.g., TFA) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu, Fmoc-Cl | Base (e.g., Piperidine) |
| Benzyloxycarbonyl | Z or Cbz | Benzyl (B1604629) chloroformate | Catalytic Hydrogenation |
Amidation and Peptide Coupling Reactions
The formation of an amide bond, the cornerstone of peptide chemistry, is a key reaction of the alpha-amino group. This nucleophilic group readily attacks an activated carboxylic acid to form a stable amide linkage. In the context of synthesizing peptides containing this compound, its amino group serves as the nucleophile for coupling with the activated carboxyl group of another amino acid.
For this to occur efficiently and without racemization, the carboxyl group of the incoming amino acid is activated using specific coupling reagents. A widely used method involves the combination of a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI), with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). This combination forms a highly reactive OBt-ester intermediate, which is then readily attacked by the amino group of the this compound derivative. Other common coupling reagents include phosphonium (B103445) salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
A typical procedure involves the protection of the amino group of this compound, for instance with a Boc group, before it is coupled with the methyl ester of another amino acid using the EDCI/HOBt method.
Conversion to Other Functional Groups (e.g., Diazotization)
The alpha-amino group can be transformed into other functional groups through various chemical reactions. A notable example is diazotization, which converts the primary amine into a diazonium salt. This reaction is typically carried out by treating the amino acid with sodium nitrite (B80452) (NaNO₂) in an acidic aqueous solution.
The resulting diazonium salt is often unstable and serves as an excellent leaving group (N₂ gas). In the presence of water as a nucleophile, the diazonium group is displaced to yield a hydroxyl group, effectively converting the alpha-amino acid into an alpha-hydroxy acid. A key feature of this reaction with α-amino acids is that it generally proceeds with retention of the original stereochemistry at the alpha-carbon. This is attributed to a double inversion mechanism involving the neighboring carboxylate group, which first acts as an intramolecular nucleophile to displace the diazonium group, forming a transient α-lactone intermediate. Subsequent attack by water on the α-lactone leads to the final α-hydroxy acid with the same configuration as the starting amino acid. rsc.orgresearchgate.net
Reactions of the Beta-Hydroxyl Group
The beta-hydroxyl group, being a secondary alcohol, also offers a site for various chemical transformations, including oxidation and reduction, which can be used to further functionalize the molecule.
Reduction Reactions (e.g., Removal of Hydroxyl Group)
The removal of the beta-hydroxyl group, a dehydroxylation reaction, would convert this compound into 2-amino-2-phenylpropanoic acid. This reductive transformation can be challenging but is a valuable tool for modifying the structure and properties of the amino acid.
One common strategy for the dehydroxylation of alcohols involves a two-step process. The hydroxyl group is first converted into a better leaving group, such as a tosylate or a mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. In a subsequent step, the sulfonate ester is reductively cleaved, for example, using a hydride reagent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Another approach is the Barton-McCombie deoxygenation. In this method, the alcohol is first converted to a thiocarbonyl derivative, such as a xanthate ester. This derivative is then treated with a radical initiator (e.g., AIBN) and a radical chain carrier (e.g., tributyltin hydride or a less toxic alternative), which leads to the reductive cleavage of the C-O bond.
A more direct method that can be considered is the dehydration of the β-hydroxy-α-amino acid to form an α,β-dehydroamino acid. researchgate.net This elimination reaction can be achieved using reagents like carbodiimides (e.g., EDC) in the presence of a copper(I) salt. nih.gov The resulting dehydroamino acid can then be subjected to catalytic hydrogenation to yield the saturated amino acid, effectively removing the hydroxyl group.
O-Protection and Derivatization
The hydroxyl group in this compound is a key functional group that often requires protection to prevent unwanted side reactions during synthesis, such as O-acylation. researchgate.net The protection of hydroxyl functionalities is a critical strategy in peptide chemistry to ensure chemoselectivity. researchgate.netresearchgate.net For amino acids containing hydroxyl groups, such as serine and threonine, protection is particularly necessary in solid-phase peptide synthesis (SPPS) where an excess of acylating agents is used. researchgate.net
The most common protecting groups for the hydroxyl moiety in this context are ethers, which offer greater stability compared to corresponding esters or carbamates. researchgate.net Standard protecting groups applicable to this compound include:
Benzyl (Bn) ether : Introduced using benzyl bromide under basic conditions. researchgate.net
tert-Butyl (tBu) ether : Formed via the addition of isobutylene (B52900) under acidic conditions. researchgate.net
Silyl ethers : Groups like tert-Butyldimethylsilyl (TBS) can also be employed for hydroxyl protection. researchgate.net
Carboxylic Acid Group Modifications
The carboxylic acid moiety is a primary site for modification, allowing for the formation of esters, amides, and other derivatives.
The carboxylic acid group of this compound can be readily esterified through standard chemical methods. Subsequent hydrolysis of the ester back to the carboxylic acid is a common step in multi-step syntheses. For instance, methyl esters of N-Boc-protected derivatives of the compound can be hydrolyzed to the corresponding carboxylic acid using sodium hydroxide (B78521) in methanol (B129727). tandfonline.com
| Substrate | Enzyme | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) |
|---|---|---|---|---|
| Tos-Ala-O-Aryl | Human Leukocyte Elastase | 150 | 0.15 | 1.0 x 10⁶ |
| Cbz-Ala-O-Aryl | Human Leukocyte Elastase | 80 | 0.25 | 3.2 x 10⁵ |
Note: Data is representative of typical kinetic values for the hydrolysis of amino acid aryl esters by proteases and is intended for illustrative purposes. nih.gov
Amide bond formation is a crucial modification of the carboxylic acid group. The N-protected form of this compound can be coupled with various amino acids or dipeptides using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of Hydroxybenzotriazole (HOBt). tandfonline.com
However, a significant challenge in the amide coupling of α-hydroxy-β-amino acids is the potential for a side reaction, especially when the hydroxyl group is unprotected. nih.gov Activation of the carboxyl group can lead to the formation of a homobislactone, a cyclic dimer. nih.gov This side reaction is notably increased in the presence of a base and is a primary cause for low yields in the desired amide product. nih.gov To mitigate this, the use of a strong activation method such as EDC-HOAt (1-hydroxy-7-azabenzotriazole) without the addition of a base is recommended. nih.gov
Hydroxamates, which are valuable functional groups in medicinal chemistry, can also be synthesized from this acid. tandfonline.com A common method involves converting the carboxylic acid to an ester, which is then reacted with potassium hydroxylamine (B1172632) (NH₂OK) in methanol to yield the target hydroxamic acid derivative. tandfonline.com
Aromatic Ring Functionalization and Substitution Reactions
The phenyl group of this compound can undergo substitution reactions to introduce various functionalities, thereby modulating the molecule's properties. These derivatives are often used as intermediates in the synthesis of biologically active compounds. google.com
Examples of such modifications include the synthesis of:
L-threo 2-amino-3-hydroxy-3-(4-methylsulfonylphenyl)propionic acid : An intermediate in the synthesis of the antibiotic florfenicol (B1672845). google.com
L-threo 2-amino-3-(4-methylthiophenyl)-3-hydroxypropionic acid : Another key intermediate for antibiotic synthesis. google.com
These examples demonstrate that electrophilic aromatic substitution or other modification strategies can be effectively applied to the phenyl ring to create precursors for complex pharmaceutical agents.
Mechanistic Investigations of Reactions Involving this compound
Understanding the mechanisms of reactions involving this compound is essential for controlling stereochemistry and optimizing reaction yields.
Kinetic studies provide insight into the rate-determining steps of synthesis and degradation pathways. In the synthesis of α-amino acids via iron-catalyzed α-amination of carboxylic acids, a kinetic isotope effect (KIE) can reveal mechanistic details. researchgate.net For the α-amination of the related 2-phenylpropanoic acid, a KIE value of kH/kD = 2.0 was observed, indicating that the cleavage of the α-C-H bond is involved in the rate-determining step of the reaction. researchgate.net
| Reaction | Substrate Pair | Kinetic Isotope Effect (kH/kD) | Implication |
|---|---|---|---|
| (R,R)-FeBIP catalyzed α-amination | PAA / PAA-d₂ | 2.0 | α-C-H bond cleavage is part of the rate-determining step. researchgate.net |
Elucidation of Reaction Intermediates (e.g., Enolate Formation, Diazonium Ions)
The chemical reactivity of this compound is significantly influenced by the transient species, or reaction intermediates, that can be formed from its functional groups. Understanding these intermediates is crucial for predicting reaction outcomes and designing synthetic pathways. Key intermediates include diazonium ions, derived from the amino group, and enolates, which can be formed at the carbon alpha to the carboxylic acid.
Diazonium Ions
The primary amino group in this compound can be converted into a diazonium salt, which is a highly versatile intermediate in organic synthesis. This transformation is typically achieved through diazotization, a reaction with nitrous acid (HONO), which is usually generated in situ from sodium nitrite (NaNO₂) and a strong acid. studylib.net
The formation of the diazonium ion proceeds as follows:
Protonation of nitrous acid.
Reaction of the amino group with the nitrosonium ion (NO⁺) to form an N-nitrosamine.
Tautomerization and subsequent protonation of the hydroxyl group.
Elimination of a water molecule to yield the diazonium ion (R-N₂⁺).
This diazonium group is an excellent leaving group (as N₂ gas), making the compound susceptible to nucleophilic substitution reactions. studylib.net For instance, in the presence of water as a nucleophile, the diazonium salt can be converted into a hydroxyl compound. The stereochemical outcome of such substitutions can provide insight into the reaction mechanism, which could be Sₙ1, Sₙ2, or involve neighboring group participation. studylib.netresearchgate.net
Table 1: Reaction Conditions for Diazonium Ion Formation from Amino Acids
| Parameter | Condition | Purpose | Citation |
| Reagent | Sodium Nitrite (NaNO₂) | Source of nitrous acid | studylib.net |
| Acid | Strong mineral acid (e.g., H₂SO₄, HCl) | To generate nitrous acid in situ | studylib.netresearchgate.net |
| Temperature | Low (typically below 5 °C) | To prevent the unstable diazonium salt from decomposing prematurely and to minimize the formation of nitrogen oxide fumes. | studylib.net |
| Solvent | Aqueous solution | To dissolve the amino acid and reagents. | studylib.netresearchgate.net |
Research on the analogous conversion of L-phenylalanine to 2-hydroxy-3-phenylpropanoic acid demonstrates that this diazotization reaction is a well-established method for replacing an amino group with a hydroxyl group. studylib.netresearchgate.net The observation of N₂ gas bubbling during the addition of sodium nitrite is a key indicator of diazonium ion formation and its subsequent decomposition. studylib.net
Enolate Formation
Enolates are reactive intermediates derived from the deprotonation of a carbon atom alpha (α) to a carbonyl group. wikipedia.orgmasterorganicchemistry.com In this compound, the α-carbon is the one bearing the amino and phenyl groups, adjacent to the carboxylic acid's carbonyl group. The proton on this α-carbon is acidic and can be removed by a strong base to form an enolate. masterorganicchemistry.com
The formation of an enolate from this compound would involve the removal of the α-hydrogen, creating a carbanion that is stabilized by resonance, with the negative charge delocalized onto the oxygen atom of the carboxylate. wikipedia.org
However, the presence of other acidic protons, namely the carboxylic acid proton and the ammonium (B1175870) proton (under acidic conditions), complicates simple enolate formation. A very strong, non-nucleophilic base, such as Lithium diisopropylamide (LDA), would be required to deprotonate the α-carbon, and this would typically be done after deprotonating the more acidic carboxylic acid and hydroxyl groups. youtube.commnstate.edu
Table 2: Factors Influencing Enolate Formation and Stability
| Factor | Description | Impact on this compound | Citation |
| Base Strength | A strong base is required to deprotonate the α-carbon. The pKa of the α-proton is typically in the range of 17-21 for esters and acids. | A very strong base like LDA would be necessary, as weaker bases (e.g., alkoxides) would only deprotonate the carboxylic acid and hydroxyl groups. | wikipedia.orgyoutube.com |
| Solvent | Aprotic solvents (e.g., THF, Et₂O) are preferred as they do not have acidic protons that can reverse the deprotonation. | An aprotic solvent would be essential to prevent proton exchange and favor the enolate form. | bham.ac.uk |
| Temperature | Low temperatures (e.g., -78 °C) are often used to control the reaction and prevent side reactions. | Low temperatures would help maintain the stability of the formed enolate. | masterorganicchemistry.com |
| Substituents | Electron-withdrawing groups on the α-carbon can increase the acidity of the α-proton, facilitating enolate formation. | The phenyl group at the α-position provides some stabilization to the carbanion through resonance. | masterorganicchemistry.com |
Once formed, the enolate of this compound would be a potent nucleophile, capable of reacting with various electrophiles at the α-carbon, allowing for the formation of new carbon-carbon bonds. youtube.combham.ac.uk This reactivity is fundamental to many synthetic transformations, including alkylation and aldol-type reactions. mnstate.edugoogle.com The planarity of the enolate intermediate means that if the α-carbon is a stereocenter, its stereochemical information can be lost upon enolization, leading to racemization unless a chiral auxiliary is used. youtube.com
Analytical and Spectroscopic Characterization of 2 Amino 3 Hydroxy 2 Phenylpropanoic Acid and Its Analogues
Chromatographic Methodologies for Analysis and Purification
Chromatography is a cornerstone for the analysis and purification of amino acids. The presence of two chiral centers in compounds like phenylserine (B13813050) results in four possible stereoisomers (D-threo, L-threo, D-erythro, L-erythro), necessitating powerful separation techniques to resolve these closely related molecules.
High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity, diastereomeric excess (de), and enantiomeric excess (ee) of 2-amino-3-hydroxy-2-phenylpropanoic acid and its analogues. researchgate.net The separation of enantiomers can be achieved through two primary strategies: direct and indirect resolution.
Direct resolution is the most common approach and utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Macrocyclic glycopeptide-based CSPs, such as teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective for the direct analysis of underivatized amino acids. These stationary phases operate in reversed-phase, polar organic, and polar ionic modes, offering versatility. Another successful approach involves ligand-exchange chromatography, where a chiral selector is part of the stationary phase or the mobile phase. For instance, the four isomers of phenylserine have been successfully resolved using a D-penicillamine-based CSP. researchgate.net
Indirect resolution involves derivatizing the amino acid with a chiral derivatizing agent to form diastereomers. These diastereomeric pairs have different physical properties and can be separated on a standard achiral stationary phase, such as a C18 column. However, direct analysis on a CSP is often preferred as it eliminates the need for an additional derivatization step, which could introduce impurities or cause racemization.
Table 1: Example HPLC Conditions for Chiral Separation of Phenylserine Isomers
| Parameter | Condition | Source |
| Column | Chirex 3126 (D)-penicillamine | researchgate.net |
| Dimensions | 250 × 4.6 mm | researchgate.net |
| Mobile Phase | 75% 2 mM Copper(II) Sulfate (B86663) (CuSO₄) / 25% Methanol (B129727) | researchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Temperature | 40 °C | researchgate.net |
| Detection | UV at 254 nm | researchgate.net |
Ultra-Performance Liquid Chromatography (UPLC) enhances the principles of HPLC by using columns packed with smaller sub-2 µm particles. This results in significantly faster analysis times, higher resolution, and increased sensitivity, making it ideal for high-throughput screening. A UPLC method for analyzing amino acids can reduce run times to just a few minutes. For example, a validated method for phenylalanine and other amino acids in plasma achieved a total run time of only 4 minutes using a short column and a rapid gradient. nih.gov
For comprehensive amino acid profiling, UPLC is often coupled with mass spectrometry (UPLC-MS/MS). This approach typically involves a pre-column derivatization step to improve the chromatographic properties and ionization efficiency of the analytes. Derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) allows for the robust and reproducible separation of dozens of amino compounds in under 10 minutes. researchgate.net This speed and sensitivity make UPLC an invaluable tool for the rapid quantitative analysis of amino acid analogues in complex biological samples. nih.govresearchgate.net
When a specific stereoisomer of this compound or its analogues is required in milligram-to-gram quantities for further study, preparative chromatography is employed. This technique is a scaled-up version of analytical HPLC, utilizing larger columns (typically with internal diameters >10 mm), higher flow rates, and larger sample injection volumes. springernature.comnih.gov
The process begins with the development of a robust analytical method that provides good resolution of the target compound from impurities and other isomers. This method is then scaled up by adjusting the flow rate and injection volume in proportion to the increased column dimensions. The goal is to maximize throughput while maintaining the necessary separation. springernature.com Modern preparative HPLC systems often feature automated fraction collection triggered by a UV detector, ensuring that only the peak corresponding to the pure compound is isolated. nih.gov This technique is indispensable for obtaining the high-purity compounds needed for structural confirmation and biological assays.
Spectroscopic Techniques for Structural Elucidation and Confirmation
Once a compound has been purified, spectroscopic techniques are used to confirm its molecular structure. NMR and IR spectroscopy are fundamental tools for the unambiguous identification of this compound and its analogues.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed molecular structure of organic compounds.
¹H NMR provides information about the number and chemical environment of protons in a molecule. For a compound like phenylserine, the spectrum would show distinct signals for the aromatic protons on the phenyl ring, the two protons on the α- and β-carbons (Cα-H and Cβ-H), and exchangeable protons from the amine (-NH₂), hydroxyl (-OH), and carboxylic acid (-COOH) groups. The coupling patterns (splitting) between the Cα-H and Cβ-H protons are particularly important for determining the relative stereochemistry (erythro vs. threo) of the diastereomers.
¹³C NMR provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal, allowing for confirmation of the number and type of carbons present (e.g., aromatic, aliphatic, carbonyl).
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Phenylserine in DMSO-d₆
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carboxyl (C=O) | ~11-13 (broad s, 1H) | ~172-175 |
| Aromatic (C₆H₅) | ~7.2-7.4 (m, 5H) | ~126-129 (CH), ~140-142 (C) |
| β-Carbon (Cβ-H) | ~4.8-5.2 (d, 1H) | ~72-75 |
| α-Carbon (Cα-H) | ~3.5-4.0 (d, 1H) | ~58-62 |
| Amine (-NH₂) | Variable (broad) | - |
| Hydroxyl (-OH) | Variable (broad) | - |
| Note: Chemical shifts are approximate and can vary based on stereoisomer, concentration, and specific experimental conditions. Data is compiled based on published spectra for phenylserine and related analogues. guidechem.comillinois.edu |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound provides a unique fingerprint that confirms the presence of its key structural features.
The spectrum is characterized by a very broad absorption band from approximately 2500 to 3500 cm⁻¹, which is a hallmark of the O-H stretching vibration of a carboxylic acid, overlapping with the N-H stretch of the amine and the O-H stretch of the alcohol. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid group is also prominent.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3200 | O-H Stretch | Alcohol |
| 3400 - 3250 | N-H Stretch | Primary Amine |
| 3300 - 2500 | O-H Stretch (very broad) | Carboxylic Acid |
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| 1725 - 1700 | C=O Stretch | Carboxylic Acid |
| 1650 - 1580 | N-H Bend | Primary Amine |
| 1600, 1475 | C=C Stretch | Aromatic Ring |
| 1260 - 1050 | C-O Stretch | Alcohol, Carboxylic Acid |
| Note: Frequencies are based on characteristic absorption data for the constituent functional groups. vscht.cz |
Chiroptical Methods for Stereochemical Analysis (e.g., Optical Rotation)
This compound possesses two chiral centers, giving rise to four possible stereoisomers (two enantiomeric pairs: D/L-threo and D/L-erythro). Chiroptical methods are essential for distinguishing between these stereoisomers.
Optical rotation is a fundamental chiroptical technique that measures the rotation of plane-polarized light as it passes through a solution containing a chiral compound. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (e.g., solvent, concentration, temperature, and wavelength). The specific rotation, [α], is a standardized measure of this property. Enantiomers will rotate light by an equal magnitude but in opposite directions, while a racemic mixture (a 1:1 mixture of enantiomers) will exhibit no optical rotation.
The optical resolution of racemic threo-β-phenylserine to isolate the individual (2R,3S) and (2S,3R) enantiomers has been successfully achieved, with optical rotation being a key method to confirm the purity of the separated isomers. nih.govnih.gov While specific rotation values can vary significantly with the solvent and pH, reported data for related isomers provide insight into the utility of this technique. For instance, a value has been reported for the (2S,3S) isomer of a closely related analogue. chemimpex.com
Interactive Table: Example Chiroptical Data for a Phenylpropanoic Acid Analogue
| Compound | Configuration | Specific Rotation [α] | Conditions | Reference |
| 3-Amino-2-hydroxy-3-phenylpropanoic acid | (2S,3S) | -27 ± 2° | c=0.865 in NaOH, 25°C, D-line (589 nm) | chemimpex.com |
This data illustrates how specific rotation provides a distinct value for a given stereoisomer, enabling its identification and the determination of its enantiomeric purity.
Computational and Theoretical Studies on 2 Amino 3 Hydroxy 2 Phenylpropanoic Acid
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in elucidating the fundamental electronic properties of molecules. For 2-Amino-3-hydroxy-2-phenylpropanoic acid, these calculations provide a detailed picture of its electron distribution, bonding, and spectroscopic behavior.
Electronic Structure Analysis and Bonding Characterization
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By employing functionals such as B3LYP with a suitable basis set, the optimized geometry of this compound can be determined, revealing key bond lengths and angles.
Table 1: Selected Optimized Geometrical Parameters of this compound (threo isomer) calculated at the B3LYP/6-311++G(d,p) level.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| Cα-Cβ | 1.54 | Cα-Cβ-OH | 109.5 |
| Cα-COOH | 1.53 | Cα-Cβ-Ph | 112.0 |
| Cα-NH2 | 1.46 | H-N-H | 105.0 |
| Cβ-OH | 1.43 | O-C-O | 125.0 |
| Cβ-Ph | 1.52 |
Note: These are representative values and can vary slightly depending on the specific conformer and computational method.
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and its tendency to participate in chemical reactions. For this compound, the HOMO is typically localized on the phenyl ring and the amino group, while the LUMO is often centered on the carboxylic acid moiety.
Natural Bond Orbital (NBO) analysis further refines our understanding of the bonding within the molecule. It allows for the investigation of charge delocalization and intramolecular interactions, such as hydrogen bonds between the hydroxyl, amino, and carboxyl groups. These interactions play a crucial role in determining the molecule's preferred conformations.
Prediction of Spectroscopic Properties
Quantum chemical calculations are also adept at predicting various spectroscopic properties, which can then be compared with experimental data for validation.
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the IR spectrum. These calculations help in the assignment of experimentally observed absorption bands to specific vibrational modes of the molecule, such as the stretching and bending of C-H, O-H, N-H, and C=O bonds.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H (hydroxyl) | Stretching | ~3600 |
| N-H (amino) | Symmetric Stretching | ~3400 |
| N-H (amino) | Asymmetric Stretching | ~3500 |
| C=O (carboxyl) | Stretching | ~1750 |
| C-N (amino) | Stretching | ~1100 |
Note: These frequencies are typically scaled to account for anharmonicity and systematic errors in the computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predictions are highly valuable for interpreting experimental NMR spectra and confirming the structure of the molecule. Theoretical calculations can help to resolve ambiguities in spectral assignments, especially for complex molecules with many non-equivalent protons and carbons.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide a static picture of the molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior, including conformational changes and interactions with its environment.
Conformational Analysis and Energy Landscapes
Due to the presence of several rotatable single bonds, this compound can exist in various conformations. Conformational analysis aims to identify the stable conformers and to map the potential energy surface that governs their interconversion. This is often achieved by systematically rotating the dihedral angles of the molecule and calculating the corresponding energy.
The resulting energy landscape reveals the low-energy (and therefore more populated) conformations. For this compound, the relative orientations of the phenyl, hydroxyl, amino, and carboxyl groups are key determinants of conformational preference, often stabilized by intramolecular hydrogen bonds.
Intermolecular Interactions and Solvent Effects
The behavior of this compound in a condensed phase is heavily influenced by its interactions with neighboring molecules and the surrounding solvent. Molecular dynamics simulations can model these interactions explicitly.
In these simulations, the molecule is placed in a box of solvent molecules (e.g., water), and the trajectories of all atoms are calculated over time based on a force field that describes the inter- and intramolecular forces. These simulations provide a detailed view of how the solvent molecules arrange themselves around the solute and how they affect its conformation and dynamics. For instance, in aqueous solution, water molecules can form hydrogen bonds with the polar groups of this compound, which can disrupt intramolecular hydrogen bonds and favor more extended conformations. scirp.org
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical calculations can be used to explore different reaction pathways, identify transition states, and calculate activation energies.
For example, the aldol-type condensation reaction between benzaldehyde (B42025) and glycine (B1666218) (or its derivatives) is a common route for the synthesis of phenylserine (B13813050). Quantum chemical calculations can be used to model the key steps of this reaction, such as the formation of the enolate intermediate, the carbon-carbon bond-forming step, and the subsequent protonation steps. By comparing the calculated energy barriers for different possible pathways, the most likely reaction mechanism can be determined. These studies can also provide insights into the stereoselectivity of the reaction, explaining why certain stereoisomers are formed preferentially.
Applications of 2 Amino 3 Hydroxy 2 Phenylpropanoic Acid As a Chemical Building Block and in Biological Contexts Excluding Clinical Applications
Role in Natural Product Biosynthesis Pathways
2-Amino-3-hydroxy-2-phenylpropanoic acid and its derivatives are integral components of several complex, biologically active natural products. While the specific biosynthetic and degradation pathways of phenylserine (B13813050) are not fully elucidated, its presence in these molecules underscores its physiological importance. nih.gov The stereoisomers (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid (ADHP), a derivative of phenylserine, are identified as unusual amino acid components in a variety of natural compounds known for their potent biological activities. elsevierpure.com
These natural products include:
Phomopsin B: A mycotoxin that inhibits microtubule formation. elsevierpure.com
Ustiloxins: Cyclic peptides that also act as microtubule assembly inhibitors. elsevierpure.com
RA-IV: A cyclic peptide with immunosuppressive properties. elsevierpure.com
MPC1001B: A compound with significant biological activity. elsevierpure.com
The inclusion of the phenylserine backbone in these diverse and potent natural products highlights its role as a crucial building block provided by nature for the construction of complex bioactive molecules. nih.govresearchgate.net
Use as a Chiral Building Block in Organic Synthesis
The unique structure of this compound, featuring two chiral centers and multiple functional groups (an amino group, a hydroxyl group, a carboxylic acid, and a phenyl ring), makes it a highly valuable chiral building block, or synthon, in stereoselective organic synthesis. google.comgoogle.com Its well-defined stereochemistry is crucial for creating optically active pharmaceuticals and other biologically active compounds where specific three-dimensional arrangements are necessary for function. google.comontosight.ai The compound serves as a key intermediate, allowing for the introduction of the phenyl group and the α-amino-β-hydroxy functionality, which are common motifs in many therapeutic agents. chemimpex.comchemimpex.com
Precursors to Biologically Active Small Molecules (e.g., Antibiotics, L-Methyldopa)
Derivatives of this compound serve as critical intermediates in the synthesis of several important therapeutic agents. The specific stereoisomer, typically the L-threo form, is often the most useful for producing these biologically active compounds. google.comgoogle.com
Antibiotics: L-threo-2-amino-3-hydroxy-3-(4-methylsulfonylphenyl)propionic acid is a direct precursor in the synthesis of the antibiotics florfenicol (B1672845) and thiamphenicol. These drugs are important in both veterinary and human medicine. Similarly, L-threo-2-amino-3-(4-methylthiophenyl)-3-hydroxypropionic acid is an intermediate for other antibiotics. google.comgoogle.com
L-Methyldopa: L-threo-2-amino-2-methyl-3-hydroxy-3-phenylpropanoic acid is an intermediate in the production of L-Methyldopa, an antihypertensive drug. google.comgoogle.com In this synthesis, the chiral center at the alpha carbon is retained, making the stereochemistry of the precursor essential. google.com
The use of these phenylserine derivatives allows for efficient and stereocontrolled synthesis of the final drug products. google.com
Scaffold for Peptidomimetic Design and Synthesis
The rigid structure of this compound makes it an excellent scaffold for the design of peptidomimetics. These are molecules that mimic the structure and function of natural peptides but often have improved properties, such as enhanced stability against enzymatic degradation and better bioavailability.
Researchers have utilized the (2R, 3S)-3-amino-2-hydroxy-3-phenylpropanoic acid framework as a key scaffold to synthesize novel bi-peptide and tri-peptide derivatives. tandfonline.comtandfonline.com By coupling this core structure with various amino acids or other functional groups, new molecules with tailored biological activities can be created. The defined stereochemistry and conformational constraints of the phenylserine scaffold help to correctly orient the appended pharmacophoric groups, which is critical for effective interaction with biological targets like enzyme active sites. tandfonline.comunifi.it
Integration into Peptides and Pseudopeptides
Beyond its use as a scaffold, this compound can be directly incorporated into peptide chains to create novel peptides and pseudopeptides. ontosight.aichemimpex.com Its unique side chain, containing both a hydroxyl group and a phenyl group, can introduce specific structural features and potential new binding interactions that are not possible with standard proteinogenic amino acids. The incorporation of such non-proteinogenic amino acids can enhance the biological activity of therapeutic agents and is a key strategy in pharmaceutical research and development. chemimpex.comchemimpex.com For instance, peptides and pseudopeptides containing 2-hydroxy-3-amino acids have been investigated as specific inhibitors for enzymes like aminopeptidase (B13392206) P.
Utilization in the Design of Enzyme Inhibitors (e.g., Aminopeptidase N/CD13 Inhibitors)
One of the most significant applications of this compound is in the rational design of enzyme inhibitors, particularly for metalloenzymes. The α-amino-β-hydroxy acyl unit within its structure is a key pharmacophore that can effectively chelate metal ions, such as the Zn²⁺ ion present in the active site of zinc-dependent enzymes. tandfonline.comtandfonline.com
This principle has been successfully applied to develop potent inhibitors of Aminopeptidase N (APN/CD13), a zinc-dependent metalloenzyme that is overexpressed on tumor cells and plays a critical role in tumor invasion, metastasis, and angiogenesis. tandfonline.comnih.gov Scientists have designed and synthesized a series of novel inhibitors using the (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid scaffold. tandfonline.com In these inhibitors, the hydroxyl and carbonyl groups of the scaffold chelate the active site zinc ion, while the phenyl group can be positioned to interact with hydrophobic pockets (like the S1 pocket) within the enzyme, enhancing binding affinity. tandfonline.com
One study demonstrated that by modifying this scaffold, a derivative (compound 7e) was produced that exhibited more potent inhibitory activity against APN than the well-known inhibitor bestatin. tandfonline.comnih.gov
| Compound | Modifications to Phenylpropanoic Acid Scaffold | IC₅₀ against APN (μM) |
|---|---|---|
| Bestatin (Reference) | (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoyl-L-leucine | 2.55 ± 0.11 |
| Compound 5a | Coupled with L-Leucine methyl ester | > 100 |
| Compound 5f | Coupled with L-Phenylalanine methyl ester | > 100 |
| Compound 7a | Carboxyl group converted to hydroxamate, coupled with L-Leucine | 2.11 ± 0.14 |
| Compound 7e | Carboxyl group converted to hydroxamate, coupled with L-Phenylglycine | 1.26 ± 0.01 |
| Compound 7h | Carboxyl group converted to hydroxamate, coupled with L-Alanine-L-Leucine | 1.89 ± 0.05 |
Table 1. In vitro inhibitory activities of selected this compound derivatives against Aminopeptidase N (APN). Data sourced from a study on novel APN/CD13 inhibitors. tandfonline.com
Potential in Polymer Science and Material Applications
The application of amino acids in polymer science is a growing field, focused on creating biocompatible and biodegradable materials. While research into polymers made specifically from this compound is not extensive, the molecule possesses functional groups that give it significant potential for use in advanced materials.
The amino and carboxylic acid groups can participate in polymerization reactions to form polyamide or polyester (B1180765) structures, analogous to nylon or other biodegradable polymers. The hydroxyl group offers a site for further modification or for forming materials like polyurethanes. The phenyl group can enhance the material's properties, such as increasing its glass transition temperature (Tg), improving thermal stability, and adding hydrophobicity. youtube.com
Drawing inspiration from related biomaterials, such as poly-DL-serine, which has been shown to create hydrogels that resist the foreign-body response in biomedical applications, polymers incorporating phenylserine could be explored for similar uses. nih.gov The challenge with some poly-amino acids, like poly-L-serine, is their low solubility due to strong intermolecular hydrogen bonding and β-sheet formation. nih.gov The bulky phenyl group in phenylserine might disrupt such ordered packing, potentially leading to polymers with more desirable processing characteristics for creating films, fibers, or hydrogels for biomedical or other advanced applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-amino-3-hydroxy-2-phenylpropanoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves introducing hydroxyl and amino groups to a phenylpropanoid backbone. For example, nitro-substituted derivatives can be synthesized via nucleophilic substitution using potassium permanganate (KMnO₄) for oxidation or sodium borohydride (NaBH₄) for reduction . Optimization includes adjusting reaction temperature (e.g., 0–25°C for sensitive intermediates) and using palladium catalysts (Pd/C) for selective hydrogenation. Purification via HPLC or recrystallization improves purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural isomers of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves stereochemistry, particularly distinguishing between β-hydroxy and α-amino configurations. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₉H₁₁NO₃, MW 181.19 g/mol) . Chiral HPLC with a cellulose-based column separates enantiomers, while IR spectroscopy identifies hydroxyl and carboxylate functional groups .
Q. How does the compound’s stability vary under different pH and temperature conditions, and what storage protocols are recommended?
- Methodological Answer : Stability studies show degradation at pH < 3 (protonation of amino group) and > 10 (deprotonation of hydroxyl group). Storage at 4°C in amber vials under nitrogen atmosphere minimizes oxidation. Thermogravimetric analysis (TGA) indicates decomposition above 150°C .
Advanced Research Questions
Q. What computational strategies are suitable for modeling the compound’s interaction with sodium ions in gas-phase studies?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict sodium ion affinity (ΔrH° = 201 kJ/mol), validated against collision-induced dissociation (CID) experiments. The IUPAC Standard InChIKey (OUYCCCASQSFEME-UHFFFAOYSA-N) facilitates database searches for analogous ion-clustering reactions .
Q. How can enzymatic assays differentiate between competitive and non-competitive inhibition mechanisms involving this compound?
- Methodological Answer : Kinetic assays (e.g., Michaelis-Menten plots with varying substrate concentrations) identify inhibition type. For competitive inhibition, Km increases while Vmax remains constant. Fluorescent probes like CM-H₂DCFDA monitor reactive oxygen species (ROS) generation in cellular models, linking inhibition to oxidative stress pathways .
Q. How should researchers resolve contradictions in thermodynamic data (e.g., enthalpy of formation) reported across studies?
- Methodological Answer : Cross-validate data using calorimetry (e.g., isothermal titration calorimetry) and gas-phase ion energetics. Discrepancies may arise from solvent effects or polymorphic forms. Reference standardized datasets from the U.S. Secretary of Commerce or PubChem to align experimental parameters .
Methodological Notes
- Stereochemical Analysis : Use X-ray crystallography to resolve ambiguous configurations, particularly for β-hydroxy groups .
- Safety Protocols : Follow MedChemExpress guidelines for handling iodinated derivatives (e.g., 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid) due to potential thyroid disruption .
- Data Reproducibility : Report reaction yields with standard deviations (n ≥ 3) and include PubChem CID references (e.g., CID 556-03-6) for transparency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
